KRAS inhibitor-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

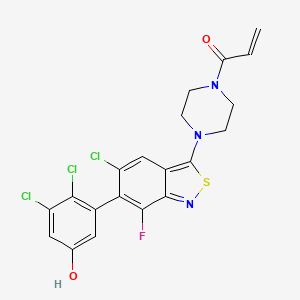

Molecular Formula |

C20H15Cl3FN3O2S |

|---|---|

Molecular Weight |

486.8 g/mol |

IUPAC Name |

1-[4-[5-chloro-6-(2,3-dichloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2 |

InChI Key |

ZCRFSHDFEGWLDB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era: A Technical Guide to the Discovery and Development of Novel KRAS Inhibitors

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been one of the most sought-after yet elusive targets in oncology. As a pivotal node in signaling pathways that control cell growth, proliferation, and survival, mutations in the KRAS gene are found in approximately 85% of RAS-driven human cancers, making it one of the most frequently mutated oncogenes.[1] Its historically "undruggable" status stemmed from a smooth protein surface lacking deep binding pockets and a high affinity for its activating ligand, guanosine triphosphate (GTP).[1] However, recent breakthroughs have shattered this long-standing paradigm, ushering in a new era of targeted therapies with the successful development and approval of direct KRAS inhibitors.

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core aspects of discovering and developing novel KRAS inhibitors. It covers the fundamental biology of KRAS signaling, the different classes of inhibitors, key experimental protocols, and a summary of the preclinical and clinical data that have paved the way for these transformative therapies.

The KRAS Signaling Pathway: A Molecular Switch Gone Awry

The KRAS protein functions as a molecular switch, cycling between an inactive guanosine diphosphate (GDP)-bound state and an active GTP-bound state.[2][3] This cycling is tightly regulated by two main classes of proteins: guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to KRAS activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP, returning it to an inactive state.[4][5]

Oncogenic mutations in KRAS, most commonly occurring at codons 12, 13, and 61, impair this GTP hydrolysis.[6] This results in a constitutively active, GTP-bound KRAS protein that continuously signals to downstream effector pathways, driving uncontrolled cell proliferation and tumor growth.[7] The two major downstream signaling cascades activated by KRAS are:

-

The RAF-MEK-ERK (MAPK) Pathway: Activated KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[8] Activated ERK translocates to the nucleus to regulate gene expression involved in cell cycle progression and proliferation.[8]

-

The PI3K-AKT-mTOR Pathway: KRAS can also activate phosphoinositide 3-kinase (PI3K), which in turn activates AKT and mTOR, key regulators of cell growth, survival, and metabolism.[8][9]

Classes of Novel KRAS Inhibitors

The breakthrough in targeting KRAS came from the innovative strategy of developing inhibitors that specifically target mutant forms of the protein.

Covalent KRAS G12C Inhibitors

The KRAS G12C mutation, where glycine at position 12 is replaced by cysteine, accounts for approximately 13% of lung adenocarcinomas.[5] The presence of this unique cysteine residue provided a handle for the development of covalent inhibitors. These drugs are designed to bind irreversibly to the thiol group of Cys12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[4][10] This prevents the protein from being reactivated, thereby blocking downstream oncogenic signaling.[4][5]

Sotorasib (AMG 510) and Adagrasib (MRTX849) are the first two FDA-approved covalent KRAS G12C inhibitors.[1][11] They selectively target the inactive state of KRAS G12C, a conformation that is accessible due to the protein's intrinsic GTPase activity.[5]

Non-covalent KRAS Inhibitors

While covalent inhibitors have been highly successful for the G12C mutant, other KRAS mutations, such as G12D (the most common KRAS mutation) and G12V, lack a cysteine residue for covalent targeting.[12][13] This has spurred the development of non-covalent inhibitors that bind reversibly to specific pockets on the KRAS protein.

MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D.[13][14] It was identified through structure-based drug design and has shown significant antitumor activity in preclinical models.[13][14] The development of such inhibitors is challenging due to the need for high affinity and selectivity to overcome the high intracellular concentrations of GTP.

Pan-KRAS Inhibitors

A major goal in the field is the development of "pan-KRAS" inhibitors that can target multiple KRAS mutants simultaneously.[15] This approach could address a broader patient population and potentially circumvent resistance mechanisms that may arise from the outgrowth of cells with different KRAS mutations.[15][16] Compounds like BI-2865 are being investigated as pan-KRAS inhibitors that bind to a pocket between switch I and II, thereby interfering with the interaction between KRAS and its effectors.[15][16]

Quantitative Data on KRAS Inhibitors

The following tables summarize key preclinical and clinical data for notable KRAS inhibitors.

Table 1: Preclinical Activity of Selected KRAS Inhibitors

| Compound | Target | Cell Line | Assay Type | IC50 / KD | Citation(s) |

| Sotorasib (AMG 510) | KRAS G12C | NCI-H358 (NSCLC) | Cell Viability | ~5-10 nM | [17] |

| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 (Pancreatic) | Cell Viability | ~7 nM | [18] |

| MRTX1133 | KRAS G12D | AsPC-1 (Pancreatic) | Cell Viability | ~1-5 nM | [14] |

| BI-2852 | Pan-KRAS | Multiple | Biochemical (SOS1-mediated nucleotide exchange) | ~600 nM | [12] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC

| Drug | Clinical Trial | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |

| Sotorasib | CodeBreaK 100 (Phase 1/2) | 174 | 40.7% | 6.3 months | 12.5 months | [19][20] |

| Sotorasib | CodeBreaK 200 (Phase 3) | 171 | 28.1% | 5.6 months | Not statistically significant vs docetaxel | [7][21] |

| Adagrasib | KRYSTAL-1 (Phase 2) | 116 | 42.9% | 6.5 months | 12.6 months | [22] |

| Adagrasib | KRYSTAL-12 (Phase 3) | 301 | 32.2% | 5.49 months | Not yet mature | [23] |

NSCLC: Non-Small Cell Lung Cancer. Data is for previously treated patients.

Key Experimental Protocols in KRAS Inhibitor Development

The characterization of novel KRAS inhibitors involves a suite of biochemical, cell-based, and in vivo assays.[24][25]

Biochemical Assays

These assays are designed to measure the direct interaction of a compound with the KRAS protein and its effect on biochemical function.

Protocol: KRAS Nucleotide Exchange Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a key step in KRAS activation.[26]

-

Reagents: Recombinant KRAS protein (e.g., KRAS G12C), fluorescently labeled GTP (e.g., GTP-d2), GDP, GEF (e.g., SOS1), and an antibody specific for the KRAS-GTP complex labeled with a compatible fluorophore (e.g., anti-GTP-Eu3+ cryptate).

-

Procedure: a. In a 384-well plate, incubate the KRAS protein with the test compound at various concentrations. b. Initiate the exchange reaction by adding a mixture of GDP, fluorescently labeled GTP, and the GEF. c. After a defined incubation period, add the detection antibody. d. Read the plate on an HTRF-compatible reader. The HTRF signal is generated when the donor (Eu3+) and acceptor (d2) fluorophores are in close proximity, which occurs when the fluorescent GTP is bound to KRAS.

-

Data Analysis: The decrease in the HTRF signal in the presence of the inhibitor is used to calculate the IC50 value, representing the concentration of inhibitor required to block 50% of the nucleotide exchange activity.

Cell-Based Assays

These assays evaluate the effect of an inhibitor on KRAS signaling and cell viability in a more physiologically relevant context.[27]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Plate cancer cells harboring the specific KRAS mutation (e.g., NCI-H358 for KRAS G12C) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS inhibitor for a specified period (e.g., 72 hours).

-

Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of light produced is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Models

Animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of KRAS inhibitors before they can be tested in humans.

Protocol: Patient-Derived Xenograft (PDX) Model Efficacy Study

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly clinically relevant.[28]

-

Model Establishment: Implant tumor fragments from a patient with a known KRAS mutation into immunodeficient mice (e.g., NOD-SCID). Allow the tumors to grow to a palpable size.

-

Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the KRAS inhibitor (e.g., orally, once daily) and a vehicle control to the respective groups for a defined period.

-

Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint and Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Collect tumors for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated ERK to confirm target engagement). Compare the tumor growth inhibition (TGI) between the treated and control groups.

Conclusion and Future Directions

The successful development of direct KRAS inhibitors represents a landmark achievement in oncology and has fundamentally changed the treatment landscape for patients with KRAS-mutant cancers. The approval of sotorasib and adagrasib has validated KRAS as a druggable target and has catalyzed an explosion of research into new inhibitory mechanisms and strategies to target other KRAS mutations.

Despite this progress, challenges remain. Acquired resistance to KRAS G12C inhibitors is an emerging clinical problem, and efforts are underway to understand the underlying mechanisms and develop strategies to overcome it, such as combination therapies.[29] Furthermore, the development of potent, selective, and orally bioavailable inhibitors for other major KRAS mutations like G12D and G12V continues to be a high priority.[30] The pursuit of pan-KRAS inhibitors and the exploration of novel therapeutic modalities, such as targeted protein degraders, promise to further expand the arsenal of weapons against KRAS-driven cancers, bringing hope to a larger population of patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KRAS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 8. mdpi.com [mdpi.com]

- 9. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS Inhibitor Market Set to Grow by 35%: Revolutionary Pan-KRAS Pipeline Developments | DelveInsight [barchart.com]

- 12. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 13. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 20. Sotorasib Shows Long-Term Efficacy in Metastatic NSCLC with KRAS Mutation - Oncology Practice Management [oncpracticemanagement.com]

- 21. targetedonc.com [targetedonc.com]

- 22. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]

- 23. ascopubs.org [ascopubs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. biorxiv.org [biorxiv.org]

- 26. reactionbiology.com [reactionbiology.com]

- 27. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 28. championsoncology.com [championsoncology.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conundrum of KRAS: A Technical Guide to Cellular Pathways Affected by Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. As a pivotal molecular switch, it governs a complex network of signaling pathways crucial for cell proliferation, survival, and differentiation. The development of targeted KRAS inhibitors, particularly those aimed at the G12C mutation, has marked a significant breakthrough in oncology. This technical guide provides an in-depth exploration of the cellular pathways profoundly impacted by KRAS inhibition. We delve into the core signaling cascades downstream of KRAS, the intricate mechanisms of resistance that emerge, and the experimental methodologies employed to investigate these effects. Through detailed data presentation and visualizations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular consequences of targeting this formidable oncoprotein.

Core Signaling Pathways Modulated by KRAS Inhibition

KRAS, a small GTPase, functions as a central node in cellular signaling. In its active, GTP-bound state, it orchestrates the activation of multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and RAL-GDS cascades.[1][2] Inhibition of oncogenic KRAS, therefore, leads to a significant attenuation of these pro-proliferative and pro-survival signals.

The RAF-MEK-ERK (MAPK) Pathway

The RAF-MEK-ERK pathway is a canonical signaling cascade downstream of KRAS.[3] Activated KRAS recruits RAF kinases (ARAF, BRAF, and CRAF) to the cell membrane, initiating a phosphorylation cascade that sequentially activates MEK1/2 and ERK1/2.[2] Phosphorylated ERK1/2 then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.[4] Inhibition of KRAS effectively dampens this entire cascade, leading to cell cycle arrest and reduced tumor cell growth.

References

KRAS inhibitor-14 chemical structure and properties

An In-depth Technical Guide to KRAS Inhibitor-14 Variants

The designation "this compound" is not unique to a single chemical entity. Instead, it has been used to describe at least three distinct compounds, each with a unique chemical structure, targeting different mutations of the KRAS protein. This guide provides a detailed overview of these molecules, targeting researchers, scientists, and drug development professionals.

KRAS G12C Inhibitor 14 (Compound 17)

This is a potent and selective inhibitor of the KRAS G12C mutant, a common driver mutation in various cancers.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 2349393-95-7 | [1][2][3] |

| Synonym | Compound 17 | [2][4] |

| Molecular Formula | C24H19ClF2N4O3 | [2] |

| Molecular Weight | 484.88 g/mol | [1][2] |

| Potency (IC50) | 18 nM | [1][2][3][4] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | DMSO: 100 mg/mL (206.24 mM) | [2][3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Mechanism of Action

KRAS G12C inhibitor 14 acts as a covalent inhibitor, selectively targeting the cysteine residue at position 12 of the mutant KRAS protein.[5][6] This covalent modification locks the KRAS protein in an inactive state, preventing it from binding to GTP and activating downstream signaling pathways responsible for cell proliferation and survival.[6]

Signaling Pathway

The primary signaling cascade inhibited by this compound is the MAPK/ERK pathway. By inactivating KRAS G12C, the inhibitor prevents the subsequent phosphorylation and activation of RAF, MEK, and ERK.[7][8]

Caption: Inhibition of the KRAS G12C signaling pathway.

KRAS G12D Inhibitor 14 (Compound KD-8)

This compound is an inhibitor of the KRAS G12D mutation, which is particularly prevalent in pancreatic cancer.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 2765254-39-3 | [9] |

| Synonym | Compound KD-8 | [9] |

| Binding Affinity (KD) | 33 nM for KRAS G12D protein | [9][10] |

| Cellular Potency (IC50) | 2.1 µM (antiproliferative activity in KRAS G12D-mutated cells) | [9] |

| Activity | Decreases the active GTP-bound form of KRAS G12D | [9][10] |

| Storage | In solvent: -80°C for 6 months; -20°C for 1 month | [9] |

Mechanism of Action

KRAS G12D inhibitor 14 binds to the KRAS G12D protein, leading to a decrease in the level of its active, GTP-bound form.[9] This prevents the recruitment and activation of downstream effector proteins, thereby inhibiting pro-proliferative signaling.[8]

Experimental Protocols

KRAS-GTP Pulldown Assay: A common method to assess the level of active KRAS is a pulldown assay using the RAS-binding domain (RBD) of an effector protein, such as RAF, which specifically binds to GTP-bound RAS.

Caption: Workflow for a KRAS-GTP pulldown assay.

This compound (Compound 3-22)

This is another inhibitor targeting the KRAS G12C mutation, though with a different chemical scaffold and lower potency compared to the first compound.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 2230873-78-4 | [11][12] |

| Synonym | Compound 3-22 | [11][12] |

| Molecular Formula | C20H15Cl3FN3O2S | [11] |

| Molecular Weight | 486.77 g/mol | [11] |

| Potency (IC50) | 0.249 µM for KRAS G12C | [11][12] |

| p-ERK Inhibition (IC50) | 1.12 µM in MIA PaCA-2 cells | [11][12] |

Mechanism of Action

Similar to other KRAS G12C inhibitors, this compound likely forms a covalent bond with the mutant cysteine, locking the protein in an inactive conformation and inhibiting downstream signaling. Its activity is demonstrated by the reduction of phosphorylated ERK (p-ERK) levels in treated cells.[11][12]

Experimental Protocols

p-ERK Inhibition Assay (Western Blot): This assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.

-

Cell Culture and Treatment: MIA PaCA-2 cells (harboring the KRAS G12C mutation) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound (compound 3-22) for a specified period.

-

Protein Extraction: After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A separate blot is often run with an antibody for total ERK as a loading control.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction.

-

Data Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated for each treatment condition to determine the IC50 value for p-ERK inhibition.

ACA-14: A Pan-KRAS Inhibitor Lead

While not explicitly named "this compound" in all contexts, the compound ACA-14 represents a different class of KRAS inhibitor with a broader potential application.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-5-{[(2-phenylcyclopropyl) carbonyl] amino} benzoic acid | [13] |

| Mechanism | Binds near the switch regions of KRAS, impeding interaction with RAF and reducing nucleotide exchange rates. | [13] |

| Binding | Binds to KRAS in a nucleotide state-independent manner with low micromolar affinity. | [13] |

| Activity | Inhibits MAPK signaling and the proliferation of cancer cells expressing mutant KRAS. | [13] |

Mechanism of Action

ACA-14 functions as an allosteric inhibitor.[13] It binds to a pocket near the switch I and switch II regions of KRAS. This binding has a dual effect: it directly hinders the interaction of KRAS with its downstream effector protein RAF and also reduces the rate of both intrinsic and SOS-mediated exchange of GDP for GTP, thus depleting the active, GTP-loaded form of KRAS.[13] This dual mechanism makes it a promising lead for developing inhibitors that can target multiple KRAS mutants.[13]

References

- 1. KRAS G12C inhibitor 14 | Ras | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

ACA-14: A Pan-KRAS Inhibitor Lead Compound for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various aggressive cancers, including pancreatic, colorectal, and lung cancers.[1] These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival.[1] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2][3] However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. ACA-14 emerges as a promising lead compound, acting as a pan-KRAS inhibitor that targets multiple mutant forms of the protein.[4][5] This technical guide provides a comprehensive overview of ACA-14, including its binding characteristics, mechanism of action, cellular effects, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The efficacy of ACA-14 as a pan-KRAS inhibitor has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity, inhibitory concentrations, and cellular permeability.

Table 1: Binding Affinity of ACA-14 to Wild-Type and Mutant KRAS Proteins [4]

| KRAS Variant | Nucleotide State | Dissociation Constant (Kd) in μM |

| KRAS(WT) | GDP | 1.0 - 50 |

| KRAS(G12C) | GDP | 1.0 - 50 |

| KRAS(G12D) | GDP | 1.0 - 50 |

| KRAS(G13D) | GDP | 1.0 - 50 |

| KRAS(Q61H) | GDP | 1.0 - 50 |

| KRAS(WT) | GTP | 1.0 - 50 (up to 10-fold difference among variants) |

| KRAS(G12C) | GTP | 1.0 - 50 (up to 10-fold difference among variants) |

| KRAS(G12D) | GTP | 1.0 - 50 (up to 10-fold difference among variants) |

| KRAS(G13D) | GTP | Not Determined (noisy data) |

| KRAS(Q61H) | GTP | 1.0 - 50 (up to 10-fold difference among variants) |

Table 2: Cellular Activity of ACA-14 in KRAS-Mutant Cancer Cell Lines [4][6]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) for Proliferation Inhibition |

| MIAPaCa-2 | Pancreatic | G12C | >20 |

| Panc-1 | Pancreatic | G12D | >20 |

| MOH | Pancreatic | G12D | >20 |

| SW1116 | Colon | G12A | >20 |

| SW948 | Colon | Q61L | >20 |

| BxPC-3 | Pancreatic | KRAS-independent | No effect up to 100 μM |

Table 3: Effect of ACA-14 on KRAS Nucleotide Exchange [7]

| Assay | EC50 (μM) |

| Intrinsic GDP/GTP Exchange | 3.8 ± 0.6 |

| SOS-mediated GDP/GTP Exchange | 2.1 ± 0.4 |

Table 4: Cell Permeability of ACA-14 [6]

| Compound | Permeability Rate (vs. Propranolol) |

| ACA-14 | ~6-fold less permeable |

Mechanism of Action

ACA-14 exhibits a dual mechanism of action that distinguishes it as a pan-KRAS inhibitor. It binds to a pocket near the switch regions of KRAS, irrespective of its nucleotide-bound state (GDP or GTP).[4] This binding has two key consequences:

-

Inhibition of Nucleotide Exchange: ACA-14 reduces the rate of both intrinsic and SOS-mediated GDP/GTP exchange.[4][7] By slowing down the loading of GTP, it decreases the population of active, GTP-bound KRAS.

-

Disruption of Effector Binding: ACA-14 directly impedes the interaction of KRAS with its downstream effector proteins, most notably RAF.[4][5] This action blocks the signal transduction cascade even from the KRAS proteins that are already in the active GTP-bound state.

This dual action allows ACA-14 to broadly inhibit signaling from various KRAS mutants.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway, the mechanism of ACA-14, and a typical experimental workflow for evaluating such an inhibitor.

Caption: KRAS signaling pathway and points of ACA-14 inhibition.

Caption: Experimental workflow for evaluating a pan-KRAS inhibitor.

Caption: Logical diagram of ACA-14's dual mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ACA-14.

Binding Affinity Assays

a) Thermal Shift Assay (TSA)

-

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates ligand binding and stabilization of the protein.

-

Protocol:

-

Prepare a solution of purified KRAS protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, NaCl).

-

Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Dispense the protein-dye mixture into a 96-well PCR plate.

-

Add ACA-14 or DMSO (vehicle control) to the wells at various concentrations.

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

-

Monitor the fluorescence intensity as a function of temperature.

-

The Tm is determined as the midpoint of the unfolding transition curve.

-

b) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol:

-

Prepare solutions of purified KRAS protein and ACA-14 in the same buffer to minimize heat of dilution effects.

-

Load the KRAS solution into the sample cell of the ITC instrument.

-

Load the ACA-14 solution into the injection syringe.

-

Perform a series of small, sequential injections of ACA-14 into the KRAS solution while monitoring the heat change.

-

Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[8]

-

c) Microscale Thermophoresis (MST)

-

Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.

-

Protocol:

-

Label the purified KRAS protein with a fluorescent dye.

-

Prepare a series of dilutions of ACA-14.

-

Mix the labeled KRAS protein (at a constant concentration) with each dilution of ACA-14.

-

Load the samples into glass capillaries.

-

Place the capillaries in the MST instrument.

-

An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled KRAS is monitored.

-

The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to determine the Kd.

-

Cellular Assays

a) Cell Proliferation Assay (e.g., using CellTiter-Glo®)

-

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Protocol:

-

Seed cancer cell lines (e.g., MIAPaCa-2, Panc-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ACA-14 or DMSO for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Plot the cell viability against the ACA-14 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

b) Western Blotting for Signaling Pathway Analysis

-

Principle: This technique is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

-

Protocol:

-

Culture KRAS-mutant cells (e.g., BHK cells expressing KRAS(G12D)) and treat them with various concentrations of ACA-14 or DMSO for a defined time.[4]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-cRaf, p-ERK, total ERK, and a loading control like GAPDH).[6]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vivo Efficacy Study

a) Xenograft Mouse Model

-

Principle: This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of potential cancer therapeutics in a living organism.

-

Protocol:

-

Subcutaneously inject a suspension of human cancer cells harboring a KRAS mutation (e.g., MIAPaCa-2) into the flank of immunocompromised mice.[6]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control and ACA-14).

-

Administer ACA-14 (e.g., intraperitoneally at a specified dose and schedule) or the vehicle control.[6]

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[6]

-

Monitor the body weight of the mice as an indicator of toxicity.[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for p-ERK).[6]

-

Conclusion

ACA-14 represents a significant advancement in the pursuit of effective pan-KRAS inhibitors. Its dual mechanism of action, targeting both nucleotide exchange and effector protein interactions, provides a robust strategy for inhibiting the function of multiple KRAS mutants.[4] While the current form of ACA-14 shows modest cellular and in vivo activity, likely due to limited cell permeability, it serves as a valuable lead compound for further optimization.[4][6] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to translate the promise of pan-KRAS inhibition into novel cancer therapies. Future efforts will likely focus on improving the pharmacokinetic properties of ACA-14 derivatives to enhance their therapeutic potential.

References

- 1. Targeting Mutant KRAS for Anticancer Therapeutics: A Review of Novel Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Targeting KRAS in Cancer: Promising Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Impact of KRAS Inhibitors on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies against KRAS mutations, long considered an "undruggable" target, has marked a paradigm shift in oncology. While the direct effects of KRAS inhibitors on tumor cell signaling are well-documented, their profound influence on the complex and dynamic tumor microenvironment (TME) is a rapidly evolving area of research with significant implications for therapeutic strategies, including combination therapies. This technical guide provides an in-depth exploration of the TME's response to KRAS inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological processes.

Mutated KRAS acts as a master regulator, not only driving cancer cell proliferation and survival but also actively shaping a TME that is conducive to tumor growth and immune evasion.[1] This is achieved through the secretion of various cytokines and chemokines that recruit and polarize immune cells, leading to an immunosuppressive landscape.[2] KRAS inhibitors, by blocking the central oncogenic driver, can reverse this immunosuppression and remodel the TME, creating a more inflamed or "hot" environment that is more susceptible to anti-tumor immune responses.[2][3]

KRAS Signaling Pathways and TME Modulation

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] Oncogenic mutations, most commonly at codons G12, G13, and Q61, lock KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways.[4] The two major effector pathways are:

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation, differentiation, and survival.[5]

-

PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.[5]

The constitutive activation of these pathways in cancer cells leads to the production and secretion of a plethora of factors that orchestrate the immunosuppressive TME. These include:

-

Recruitment of immunosuppressive cells: KRAS-mutant tumors are often characterized by an abundance of myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs).[2][6]

-

Exclusion of effector immune cells: The TME of KRAS-mutant tumors often shows a paucity of cytotoxic CD8+ T cells and activated CD4+ T helper cells.[2]

-

Upregulation of immune checkpoints: KRAS signaling can lead to increased expression of PD-L1 on tumor cells, contributing to T-cell exhaustion.[3][7]

-

Promotion of angiogenesis and fibrosis: KRAS can stimulate the production of factors like VEGF, promoting the formation of new blood vessels that support tumor growth, and can also activate cancer-associated fibroblasts (CAFs) leading to a dense fibrotic stroma that can act as a physical barrier to immune cell infiltration.[8]

KRAS inhibitors, by turning off this central signaling node, can disrupt these processes and initiate a cascade of changes within the TME.

Quantitative Changes in the TME Following KRAS Inhibition

The administration of KRAS inhibitors leads to measurable changes in the cellular and molecular composition of the TME. While specific quantitative data can vary depending on the tumor type, the specific inhibitor, and the experimental model, a general trend of immune reactivation is consistently observed.

Changes in Immune Cell Populations

KRAS inhibitors have been shown to significantly alter the balance of immune cells within the TME, shifting it from an immunosuppressive to a more pro-inflammatory state.

| Immune Cell Population | Change with KRAS Inhibition | Preclinical/Clinical Evidence |

| CD8+ T Cells | Increase in infiltration and activation | Preclinical studies with MRTX1133 (a G12D inhibitor) showed increased CD8+ T cell infiltration in pancreatic cancer models.[5] Combination of KRAS G12C inhibitors with immune checkpoint blockade has shown synergistic effects in preclinical models, suggesting an enhanced T cell response.[3] |

| Regulatory T Cells (Tregs) | Decrease in frequency | While direct quantitative data from clinical trials is limited, preclinical studies suggest a reduction in Treg populations following KRAS inhibition.[6] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease in frequency | Preclinical studies with MRTX849 (adagrasib) demonstrated a decrease in intratumoral MDSCs.[3] |

| M1-Polarized Macrophages | Increase in frequency | MRTX849 treatment in a syngeneic mouse model led to an increase in M1-polarized macrophages.[3] |

| Dendritic Cells (DCs) | Increase in frequency and activation | An increase in dendritic cells has been observed in preclinical models treated with KRAS inhibitors, suggesting improved antigen presentation.[3] |

Note: Specific percentage changes are often not reported in a standardized manner across studies. The data presented here reflects the general trends observed in the literature.

Modulation of Cytokine and Chemokine Profiles

KRAS inhibitors can alter the secretome of cancer cells, leading to a shift in the cytokine and chemokine milieu of the TME.

| Cytokine/Chemokine | Change with KRAS Inhibition | Implication for TME |

| CXCL9, CXCL10 | Upregulation | These are T-cell-attracting chemokines, and their upregulation can enhance the recruitment of cytotoxic T lymphocytes into the tumor. |

| IL-6 | Downregulation | IL-6 is a pro-inflammatory cytokine that can also have immunosuppressive roles in the TME; its reduction can contribute to a less suppressive environment.[9] |

| GM-CSF | Downregulation | Granulocyte-macrophage colony-stimulating factor can promote the expansion and differentiation of myeloid cells, including MDSCs. Its downregulation can reduce the MDSC population.[10] |

| VEGF | Downregulation | Vascular endothelial growth factor is a key driver of angiogenesis. Its reduction can inhibit tumor growth and may also have immunomodulatory effects. |

Note: Quantitative data on cytokine concentrations (e.g., in pg/mL) are highly variable and dependent on the specific experimental setup. The changes listed are based on observed trends in gene and protein expression studies.

Alterations in Gene Expression

KRAS inhibition leads to significant changes in the transcriptional landscape of both tumor cells and cells within the TME.

| Gene/Gene Signature | Change with KRAS Inhibition | Functional Consequence |

| MHC Class I genes | Upregulation | Increased expression of MHC class I molecules on the surface of tumor cells enhances their recognition by CD8+ T cells.[3] |

| Interferon (IFN) signaling genes | Upregulation | Activation of IFN signaling pathways can promote an anti-tumor immune response. |

| Epithelial-to-Mesenchymal Transition (EMT) genes | Downregulation (initially) | Inhibition of KRAS can reverse the EMT phenotype, which is associated with immune evasion and therapy resistance. However, EMT can also be a mechanism of acquired resistance. |

| Immune checkpoint genes (e.g., PD-L1) | Variable | While KRAS signaling can upregulate PD-L1, the effect of KRAS inhibitors on its expression can be complex and may depend on the context of the TME. |

Note: Fold changes in gene expression are highly specific to the experimental system and timepoint of analysis. The data presented here reflects general observations from RNA sequencing studies.

Experimental Protocols for TME Analysis

A comprehensive understanding of the TME's response to KRAS inhibitors requires the application of advanced, multi-parameter analytical techniques. Below are detailed methodologies for key experiments cited in the field.

Single-Cell RNA Sequencing (scRNA-seq) for Immune Cell Profiling

scRNA-seq allows for the high-resolution transcriptomic profiling of individual cells within the TME, enabling the identification of distinct immune cell populations and their activation states.

Methodology:

-

Tissue Dissociation:

-

Fresh tumor tissue is minced and digested using a cocktail of enzymes (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.

-

The cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove clumps.

-

Red blood cells are lysed using a lysis buffer.

-

Cells are washed and resuspended in a suitable buffer (e.g., PBS with 0.04% BSA).

-

-

Single-Cell Capture and Library Preparation:

-

Single cells are partitioned into nanoliter-scale droplets, each containing a barcoded bead (e.g., using the 10x Genomics Chromium platform).

-

Cells are lysed within the droplets, and the captured mRNA is reverse-transcribed into cDNA with the barcode and a unique molecular identifier (UMI).

-

The barcoded cDNA is amplified, and sequencing libraries are constructed.

-

-

Sequencing and Data Analysis:

-

Libraries are sequenced on a high-throughput sequencer (e.g., Illumina NovaSeq).

-

Raw sequencing data is processed to align reads, generate a cell-by-gene count matrix, and perform quality control.

-

Downstream analysis includes dimensionality reduction (e.g., PCA, UMAP), clustering to identify cell populations, and differential gene expression analysis to characterize cell states.

-

Multiplex Immunofluorescence (mIF) for Spatial Immune Profiling

mIF allows for the simultaneous visualization and quantification of multiple protein markers in a single tissue section, providing crucial spatial information about the interactions between different cell types within the TME.

Methodology:

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).

-

-

Iterative Staining and Imaging:

-

The slide is incubated with the first primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A tyramide-conjugated fluorophore (e.g., Opal dyes) is added, which covalently binds to the tissue in the vicinity of the HRP enzyme.

-

The slide is imaged to capture the signal from the first fluorophore.

-

The antibody complex is stripped from the tissue, typically using a microwave treatment, leaving the covalent fluorophore signal intact.

-

The process is repeated for each subsequent primary antibody and a different fluorophore.

-

-

Image Analysis:

-

The multispectral images are unmixed to separate the signals from each fluorophore.

-

Image analysis software is used for cell segmentation, phenotyping based on marker expression, and spatial analysis of cell-cell interactions and distributions.

-

References

- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]

- 4. Frontiers | CyTOF® for the Masses [frontiersin.org]

- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | EurekAlert! [eurekalert.org]

- 6. How To CyToF - The OHRI guide to mass cytometry [ohri.ca]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Integrated single-cell RNA-seq analysis identifies immune heterogeneity associated with KRAS/TP53 mutation status and tumor-sideness in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunotherapy Boosts KRAS Inhibitors for Pancreatic Cancer | Technology Networks [technologynetworks.com]

- 10. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of Covalent KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors targeting the KRAS G12C mutation have emerged as a groundbreaking therapeutic strategy for a subset of cancers. By irreversibly binding to the mutant cysteine residue, these drugs lock KRAS in an inactive state, thereby inhibiting downstream signaling pathways that drive tumor growth. However, the reactive nature of these compounds raises concerns about potential off-target interactions, which can lead to toxicity and unforeseen biological consequences. This guide provides a comprehensive overview of the methodologies used to identify and characterize off-target effects of covalent KRAS inhibitors, summarizes key findings on their selectivity, and details the signaling pathways implicated in off-target activities.

I. Identifying Off-Target Interactions: Key Experimental Approaches

A variety of sophisticated techniques are employed to elucidate the off-target profile of covalent KRAS inhibitors. These methods are designed to identify and quantify unintended protein targets in a cellular context.

1. Chemical Proteomics:

Chemical proteomics is a powerful tool for identifying the cellular targets of small molecules. For covalent inhibitors, this often involves the use of probes that mimic the inhibitor's structure.

-

Thiol-Reactive Probes (TRPs): These probes are designed to react with cysteine residues, similar to the mechanism of covalent KRAS G12C inhibitors. By comparing the protein interaction profiles in the presence and absence of the inhibitor, researchers can identify proteins that are competed off by the drug, indicating them as potential off-targets.[1][2]

-

Click Chemistry Probes: An alkyne-containing version of the covalent inhibitor can be used as a "bait" to pull down its interacting proteins.[1][2] These captured proteins are then identified by mass spectrometry.

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a method for assessing target engagement in living cells.[3][4] The principle behind CETSA is that the binding of a ligand, such as a covalent inhibitor, can stabilize its target protein, leading to an increase in its melting temperature.[3][5] This change in thermal stability can be detected and quantified, providing evidence of a direct interaction between the inhibitor and a potential off-target protein. High-throughput versions of CETSA have been developed to screen for off-target effects across the proteome.[5]

3. Mass Spectrometry-Based Proteomics:

Mass spectrometry (MS) is a cornerstone of off-target identification for covalent inhibitors.[6] Intact protein mass spectrometry can confirm the covalent binding of an inhibitor to a protein by detecting the mass shift corresponding to the inhibitor's molecular weight.[6][7] Peptide-level analysis following proteolytic digestion can pinpoint the exact site of covalent modification on the protein.[6][8] Quantitative MS techniques, such as label-free quantification, allow for the comparison of protein abundance and modification levels between inhibitor-treated and control samples, revealing potential off-targets.[9]

II. Quantitative Analysis of Off-Target Effects

While covalent KRAS G12C inhibitors are designed for high selectivity, preclinical studies have identified some off-target interactions. The following tables summarize publicly available quantitative data on the off-target effects of representative covalent KRAS inhibitors.

Table 1: Off-Target Profile of Sotorasib (AMG 510)

| Off-Target Protein | Assay Type | Value | Cell Line/System | Reference |

| Data not publicly available in a quantitative format |

Table 2: Off-Target Profile of Adagrasib (MRTX849)

| Off-Target Protein | Assay Type | Value | Cell Line/System | Reference |

| Cytochrome P450 3A4 (CYP3A4) | Clinical DDI Study | Strong Inhibitor | Human | [11] |

| Cytochrome P450 2C9 (CYP2C9) | Clinical DDI Study | Moderate Inhibitor | Human | [11] |

| Cytochrome P450 2D6 (CYP2D6) | Clinical DDI Study | Moderate Inhibitor | Human | [11] |

| P-glycoprotein (P-gp) | Clinical DDI Study | Inhibitor | Human | [11] |

Note: Adagrasib has been shown to be a potent inhibitor of several CYP enzymes, which can lead to drug-drug interactions.[11] This is a clinically relevant off-target effect.

Table 3: Off-Target Profile of Preclinical Covalent KRAS G12C Inhibitors

| Inhibitor | Off-Target Protein | Assay Type | Value | Cell Line/System | Reference |

| ARS-853 | FAM213A, RTN4 | Thiol Probe Experiment | - | H358 cells | [1] |

| Compound 1 | Undisclosed | Thiol Probe Experiment | >3200 Cys profiled | H358 cells | [1][2] |

Note: Preclinical studies on early covalent KRAS inhibitors have identified a limited number of off-target proteins.[1] These findings highlight the importance of comprehensive off-target profiling during drug development.

III. Experimental Protocols

1. Mass Spectrometry-Based Chemical Proteomics Workflow for Off-Target Identification

This protocol outlines a general workflow for identifying off-targets of covalent inhibitors using mass spectrometry.

Protocol Steps:

-

Cell Culture and Treatment: Grow KRAS G12C mutant cells to a suitable confluence and treat with the covalent inhibitor at various concentrations and time points. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis and Protein Quantification: Harvest and lyse the cells to extract proteins. The total protein concentration is determined for normalization.

-

Enrichment of Covalently Modified Proteins (Optional):

-

Incubate the proteome with a clickable analog of the inhibitor (containing an alkyne or azide group).

-

Perform a click chemistry reaction to attach a biotin tag.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

-

Proteolytic Digestion: Digest the proteins (either the whole proteome or the enriched fraction) into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and identify any modifications.

-

Data Analysis: Analyze the MS data to identify proteins and quantify their abundance. For covalent inhibitors, specific software is used to identify the peptide carrying the covalent modification and pinpoint the exact amino acid residue.

2. Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes the general steps for performing a CETSA experiment to validate off-target engagement.

Protocol Steps:

-

Cell Treatment: Treat intact cells with the covalent inhibitor or vehicle control for a defined period.

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble Fraction: Separate the soluble proteins from the aggregated, denatured proteins, typically by centrifugation.

-

Quantification of Soluble Protein: Quantify the amount of the specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting, ELISA, or mass spectrometry.

-

Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.

IV. Signaling Pathways and Off-Target Effects

The primary on-target effect of KRAS G12C inhibitors is the suppression of the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways.[12][13][14] However, off-target interactions can potentially modulate other signaling pathways, leading to unintended pharmacological effects or toxicities.

For instance, the inhibition of CYP enzymes by adagrasib is an off-target effect that does not directly involve the canonical KRAS signaling pathways but has significant clinical implications for drug metabolism and potential toxicities when co-administered with other medications.[11] Furthermore, off-target interactions with other kinases or signaling proteins could lead to the activation or inhibition of unforeseen pathways, contributing to the overall safety profile of the drug.[15] The development of resistance to KRAS G12C inhibitors can also involve the activation of bypass signaling pathways, which, while not a direct off-target effect of the drug, is a critical consideration in their clinical use.[15][16]

V. Conclusion

Covalent KRAS G12C inhibitors represent a major advancement in targeted cancer therapy. While they are designed for high selectivity, a thorough understanding of their off-target effects is crucial for optimizing their therapeutic index and ensuring patient safety. The combination of advanced experimental techniques such as chemical proteomics, CETSA, and mass spectrometry allows for a comprehensive characterization of the off-target landscape. As more covalent inhibitors progress through clinical development, continued vigilance and detailed investigation into their off-target profiles will be essential for realizing their full therapeutic potential.

References

- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. domainex.co.uk [domainex.co.uk]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. researchgate.net [researchgate.net]

- 11. Clinical and Physiologically Based Pharmacokinetic Model Evaluations of Adagrasib Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the KRAS Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. digital.csic.es [digital.csic.es]

The Role of KRAS Mutations in Cancer: A Technical Guide for Researchers

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers.[1] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[2][3] Mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled downstream signaling that drives tumorigenesis, aggressive tumor growth, and resistance to therapies.[4][5] This technical guide provides an in-depth overview of the role of KRAS mutations in different cancers, common downstream signaling pathways, and detailed experimental methodologies for their detection and functional characterization.

Data Presentation: Prevalence and Types of KRAS Mutations

KRAS mutations are found in approximately 19-23% of all human cancers, with a particularly high prevalence in some of the most lethal malignancies.[6][7] The frequency and specific type of KRAS mutation vary significantly across different cancer types.[8]

Table 1: Prevalence of KRAS Mutations in Major Cancer Types

| Cancer Type | Frequency of KRAS Mutations | Key References |

|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | 85-92% | [5][6][8] |

| Colorectal Cancer (CRC) | 30-49% | [4][6] |

| Non-Small Cell Lung Cancer (NSCLC) | 21-35% | [6][8][9] |

| Appendiceal Cancer | ~3.3% | [10] |

| Small Bowel Cancer | ~3.1% | [10] |

| Uterine Corpus Endometrial Carcinoma | Lower, but significant rates | [1][6] |

| Gastric Cancers | Lower, but significant rates |[6] |

The majority of these mutations are missense mutations occurring at specific "hotspot" codons, primarily codon 12, and less frequently at codons 13 and 61.[5][11] These mutations impair the intrinsic GTPase activity of the KRAS protein or render it insensitive to GTPase-activating proteins (GAPs), thus trapping it in the active, signal-transducing state.[2]

Table 2: Frequency of Common KRAS Mutation Subtypes

| Mutation | Frequency among KRAS Mutations | Common Cancer Types | Key References |

|---|---|---|---|

| G12D | ~29% | Pancreatic (most common), Colorectal | [1][8][12] |

| G12V | ~23% | Colorectal, Pancreatic | [1][8] |

| G12C | ~13-15% | Non-Small Cell Lung Cancer (most common) | [6][8][9] |

| G13D | Less frequent | Colorectal | [1][13] |

| Q61H/L | Less frequent | Pancreatic | [11] |

| G12A/R/S | Less frequent | Lung, Colorectal |[9][13] |

Signaling Pathways and Experimental Workflows

Mutant KRAS drives cancer progression by persistently activating multiple downstream signaling cascades.[4] The two most critical pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which together promote uncontrolled cell proliferation and survival.[14][15]

Role in Specific Cancer Types

-

Pancreatic Ductal Adenocarcinoma (PDAC): KRAS mutations, most commonly G12D, are initiating events found in over 85% of PDAC cases.[5][11] Mutant KRAS is pivotal in modulating the tumor microenvironment, promoting stromal desmoplasia, and altering cellular metabolism to support cancer cell growth.[11][12] Patients with KRAS G12D-mutant tumors often have a worse disease-free survival.[11][16]

-

Colorectal Cancer (CRC): Found in 30-40% of CRC cases, KRAS mutations are associated with a poor prognosis and increased tumor aggressiveness.[4][17] Critically, they are a key biomarker for resistance to anti-EGFR monoclonal antibody therapies like cetuximab and panitumumab, making mutation testing essential for treatment decisions.[4][18][19]

-

Non-Small Cell Lung Cancer (NSCLC): KRAS mutations occur in about 25-30% of lung adenocarcinomas, particularly in patients with a history of smoking.[8][9][20] The KRAS G12C mutation is the most prevalent subtype, accounting for nearly half of these cases.[9][20] The development of specific KRAS G12C inhibitors has marked a significant breakthrough, offering a targeted therapy option for this subset of patients.[9]

Experimental Methodologies for KRAS Mutation Detection

Accurate detection of KRAS mutations is critical for both clinical diagnostics and research. Various methods are employed, each with distinct advantages in sensitivity and specificity.[21]

Detailed Experimental Protocols

Allele-Specific PCR, or Amplification Refractory Mutation System (ARMS), is a sensitive method that uses primers designed to specifically amplify mutant alleles.[13][22]

-

Principle: The technique relies on the principle that DNA polymerase is inefficient at extending a primer with a mismatch at its 3'-terminus.[23] An allele-specific forward primer is designed with its 3' end corresponding to the mutation. Amplification occurs efficiently only if the mutant allele is present in the template DNA.[22]

-

Methodology:

-

Primer Design: For each target mutation (e.g., G12D), design a specific forward primer with the 3'-terminal base complementary to the mutated sequence. To enhance specificity, an additional deliberate mismatch is often introduced at the antepenultimate (3rd from 3' end) base.[23] A common reverse primer is used for all reactions. A separate control PCR with primers for a non-mutated region or wild-type sequence is run in parallel.[22][23]

-

Reaction Setup: Prepare a real-time PCR (qPCR) reaction mix containing DNA template (10-50 ng), allele-specific forward primer (0.4 µM), common reverse primer (0.4 µM), a fluorescent probe (e.g., TaqMan), and a suitable PCR master mix.[23]

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 10-15 minutes.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60-64°C for 60 seconds.

-

-

-

Data Analysis: The presence of a mutation is indicated by an amplification curve with a low cycle threshold (Ct) value in the reaction with the mutant-specific primer. The relative abundance of the mutant allele can be estimated by comparing the Ct value to that of the control reaction (ΔCt method).[13] This method can detect mutant DNA at proportions as low as 0.1-1%.[13][24]

-

Pyrosequencing is a real-time sequencing-by-synthesis method that is highly quantitative and sensitive, making it ideal for detecting mutations in heterogeneous tumor samples.[25][26]

-

Principle: This method detects the release of pyrophosphate (PPi) upon nucleotide incorporation by DNA polymerase. A cascade of enzymatic reactions converts PPi into a visible light signal, which is proportional to the number of nucleotides incorporated.

-

Methodology:

-

PCR Amplification: Amplify the KRAS region of interest (e.g., codons 12/13) using a standard PCR protocol. One of the PCR primers must be biotinylated (typically the reverse primer) to allow for immobilization of the PCR product.[26]

-

Template Preparation: The biotinylated PCR products are captured on streptavidin-coated Sepharose beads. The strands are separated by denaturation, and the non-biotinylated strand is washed away, leaving a single-stranded DNA template bound to the beads.

-

Sequencing Reaction: The beads with the ssDNA template are placed into a reaction plate. A sequencing primer, designed to anneal adjacent to the mutation hotspot, is added. The plate is run in a pyrosequencing instrument, which sequentially dispenses the four deoxynucleotides (dATP, dCTP, dGTP, dTTP) in a predetermined order.

-

Data Analysis: The instrument records the light signal generated at each nucleotide addition. The resulting pyrogram shows peaks corresponding to the incorporated nucleotides. The software analyzes the peak heights to determine the sequence and quantify the percentage of mutant versus wild-type alleles at a specific position. The limit of detection is approximately 5% mutant alleles.[25][26]

-

NGS allows for the simultaneous sequencing of multiple genes or genomic regions with high sensitivity.[27][28]

-

Principle: NGS platforms use massively parallel sequencing to generate millions of short DNA reads from a sample. This high read depth allows for the detection of low-frequency mutations.[29]

-

Methodology:

-

Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments. The region of interest (e.g., KRAS exons) is often enriched using targeted panels (amplicon-based or hybrid capture).[29]

-

Sequencing: The prepared library is loaded onto the NGS instrument (e.g., Illumina or Ion Torrent platforms), where clonal amplification and sequencing-by-synthesis occur.[29]

-

Bioinformatic Analysis: The raw sequencing data is processed through a bioinformatic pipeline. Reads are aligned to a reference genome, and variants (mutations) are identified using specialized software (e.g., GATK, Torrent Variant Caller).[29][30] Filters are applied to distinguish true mutations from sequencing errors and germline variants.[30]

-

Interpretation: The final output provides a comprehensive list of mutations, their specific locations, and their variant allele frequencies (VAF).

-

Functional Analysis of KRAS Mutations

Understanding the biochemical consequences of specific KRAS mutations is crucial for drug development. Functional assays are used to characterize how these mutations affect protein activity.

Detailed Experimental Protocols

This assay measures the rate at which KRAS hydrolyzes GTP to GDP, a key indicator of its inactivation speed.[2]

-

Principle: Recombinant KRAS protein is loaded with a radioactively labeled GTP ([γ-³²P]GTP). The rate of hydrolysis is measured by quantifying the release of radioactive phosphate ([³²P]Pi) over time.

-

Methodology:

-

GTP Loading: Incubate recombinant KRAS protein (200-500 nM) with [γ-³²P]GTP in a buffer containing EDTA at room temperature to facilitate nucleotide exchange. The reaction is stopped by adding excess MgCl₂.

-

Hydrolysis Reaction:

-

Measurement: At various time points, take aliquots from the reaction and add them to a solution of activated charcoal to bind the protein and unincorporated nucleotides. Centrifuge the samples.

-

Quantification: Measure the radioactivity of the supernatant, which contains the released [³²P]Pi, using a scintillation counter. The rate of GTP hydrolysis is then calculated. Oncogenic mutants like G12D show severely impaired intrinsic and GAP-stimulated GTPase activity compared to wild-type KRAS.[2]

-

This assay measures the rate at which GDP dissociates from KRAS, which is the rate-limiting step for its reactivation.

-

Principle: The assay monitors the exchange of a bound fluorescently labeled GDP analog for unlabeled GTP. The dissociation of the fluorescent nucleotide leads to a decrease in fluorescence polarization or FRET signal. Alternatively, it can monitor the binding of a fluorescently labeled GTP.[31]

-

Methodology (Fluorescence-based):

-

Protein Loading: Load recombinant KRAS protein with a fluorescent GDP analog (e.g., mant-dGDP).

-

Exchange Reaction: Initiate the exchange reaction by adding a large excess of unlabeled GTP. The addition of a Guanine Nucleotide Exchange Factor (GEF), such as SOS1, is required to catalyze the reaction.[31]

-

Measurement: Monitor the decrease in fluorescence intensity or polarization over time using a plate reader.

-

Analysis: Calculate the rate of GDP dissociation (k_off). Some mutations, like F156L, can dramatically increase the rate of nucleotide exchange, contributing to their oncogenic potential.[2] Commercial HTRF-based assays are also available that monitor the binding of a labeled GTP to KRAS.[31]

-

Conclusion

KRAS mutations are central drivers in several of the most challenging human cancers. Their high prevalence and critical role in sustaining oncogenic signaling have made them a primary focus of cancer research and drug development. A thorough understanding of the specific roles of different KRAS mutations, their downstream pathways, and the methodologies to study them is essential for developing novel therapeutic strategies. The recent clinical success of direct KRAS G12C inhibitors has invigorated the field, paving the way for new approaches to target what was once considered an "undruggable" oncoprotein.[12] Continued research into the complex biology of mutant KRAS will be paramount to improving outcomes for patients with these malignancies.

References

- 1. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Functional Characterization of Germ Line KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pancreatic.org [pancreatic.org]

- 6. genspark.ai [genspark.ai]

- 7. The Frequency of Ras Mutations in Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. KRAS Mutations in Solid Tumors: Characteristics, Current Therapeutic Strategy, and Potential Treatment Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS-Mutant Non–Small-Cell Lung Cancer: One Mutation at a Time, With a Focus on KRAS G12C Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]

- 11. Critical role of KRAS mutation in pancreatic ductal adenocarcinoma - Fan - Translational Cancer Research [tcr.amegroups.org]

- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Updates on the Significance of KRAS Mutations in Colorectal Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Researchers Develop Insights into KRAS Mutations in Pancreatic Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 17. mdpi.com [mdpi.com]

- 18. KRAS Mutation in Colorectal Cancer: Treatment, Survival Rates [healthline.com]

- 19. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]

- 20. lung.org [lung.org]

- 21. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]

- 22. Validation of a Multiplex Allele-Specific Polymerase Chain Reaction Assay for Detection of KRAS Gene Mutations in Formalin-Fixed, Paraffin-Embedded Tissues from Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR | PLOS One [journals.plos.org]

- 24. Allele-Specific PCR for KRAS Mutation Detection Using Phosphoryl Guanidine Modified Primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sensitive sequencing method for KRAS mutation detection by Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sensitive Sequencing Method for KRAS Mutation Detection by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jetir.org [jetir.org]

- 28. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Clinical Validation of KRAS, BRAF, and EGFR Mutation Detection Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ascopubs.org [ascopubs.org]

- 31. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for KRAS Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a prime target for therapeutic intervention.[1][3][4] The development of effective KRAS inhibitors requires robust and reliable screening assays to identify and characterize potent and selective compounds. These application notes provide an overview of key biochemical and cell-based assays for screening KRAS inhibitors, complete with detailed protocols and data presentation.

I. Overview of KRAS Signaling

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5][6] In its active form, KRAS initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[5][6][7] Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.

II. Biochemical Assays for KRAS Inhibitor Screening

Biochemical assays are essential for determining the direct interaction of inhibitors with the KRAS protein and for high-throughput screening of large compound libraries.

A. Nucleotide Exchange Assay (NEA)

This assay monitors the exchange of fluorescently labeled GDP for GTP, which is mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[8] Inhibitors that lock KRAS in the inactive "OFF" state can be identified by a decrease in the fluorescence signal.[8] Homogeneous Time-Resolved Fluorescence (HTRF) is a common readout for this assay.[8]

Table 1: Example IC50 Values for KRAS Inhibitors in a TR-FRET-based Nucleotide Exchange Assay

| Compound | Target | IC50 (nM) | Reference |